molecular formula C14H19ClN2O3S B2916084 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide CAS No. 743444-26-0

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B2916084
CAS No.: 743444-26-0
M. Wt: 330.83
InChI Key: HMHSTTNHDAJTHF-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a chlorine atom at the 2-position and a 4-(piperidin-1-ylsulfonyl)phenyl group. This structure combines a chloroacetamide moiety with a sulfonamide-linked piperidine ring, which may confer unique physicochemical and pharmacological properties. The sulfonyl-piperidine substituent likely enhances solubility and modulates interactions with biological targets, such as enzymes or receptors, compared to simpler arylpropanamides .

Properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHSTTNHDAJTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity and Properties

2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, with the CAS number 743444-26-0, is a synthetic compound characterized by the molecular formula C14H19ClN2O3SC_{14}H_{19}ClN_{2}O_{3}S and a molecular weight of 330.83 g/mol. This compound features a chloro group and a piperidinylsulfonyl moiety, which are significant in its biological activity.

Molecular Structure

The structure of this compound can be represented as follows:

InChI 1S C14H19ClN2O3S c1 11 15 14 18 16 12 5 7 13 8 6 12 21 19 20 17 9 3 2 4 10 17 h5 8 11H 2 4 9 10H2 1H3 H 16 18 \text{InChI 1S C14H19ClN2O3S c1 11 15 14 18 16 12 5 7 13 8 6 12 21 19 20 17 9 3 2 4 10 17 h5 8 11H 2 4 9 10H2 1H3 H 16 18 }

This structure highlights the presence of functional groups that contribute to its pharmacological properties.

Research indicates that this compound exhibits significant biological activities primarily through its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit enzyme activity, particularly in bacterial systems.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Pseudomonas aeruginosa62.5 - 125 μM

These findings suggest that the compound could be effective against common pathogens responsible for infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Efficacy Against MRSA

A study evaluating the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. The compound exhibited an MIC of approximately 31.108 μg/mL against MRSA strains, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Inhibition of Biofilm Formation

Another important aspect of its biological activity is its ability to inhibit biofilm formation in bacterial cultures. Biofilms are known to contribute to chronic infections and resistance to antibiotics. The compound's ability to disrupt biofilm integrity was assessed using crystal violet staining assays, revealing a significant reduction in biofilm biomass compared to untreated controls.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The presence of the piperidine ring and the chloro substituent were found to enhance biological activity significantly.

Table: Structure-Activity Relationship Insights

Substituent Effect on Activity
Piperidine ringIncreases binding affinity
Chloro groupEnhances solubility and permeability
Sulfonamide moietyEssential for antimicrobial activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide and related compounds:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 4-(Piperidin-1-ylsulfonyl) Not explicitly provided Potential CNS modulation, improved solubility
2-Chloro-N-(4-(1H-1,2,4-triazol-1-yl)phenyl)propanamide 4-(1,2,4-Triazol-1-yl) C₁₁H₁₁ClN₄O 250.68 Melting point: 168–170°C; possible antifungal/antimicrobial activity
N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide 4-(2-Furoyl-piperazinyl) C₂₀H₂₄ClN₃O₃ 389.88 Heterocyclic substituent may enhance metabolic stability
2-Chloro-N-[4-(propan-2-yl)phenyl]propanamide 4-Isopropyl C₁₂H₁₆ClNO 225.71 Simpler structure; lower molecular weight
3-(2R)-2-{4-{[(2-Chlorophenyl)sulfonyl]amino}phenyl)propanamide 4-[(2-Chlorophenyl)sulfonylamino] Not provided Sulfonamide group may improve receptor binding

Key Structural Variations and Implications

Piperidine vs. Piperazine Derivatives
  • Compounds like N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide () replace the piperidine ring with a piperazine moiety. Piperazine derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation, which could prolong half-life in biological systems .
Sulfonamide vs. Triazole Substituents
  • The 2-chloro-N-(4-(1H-1,2,4-triazol-1-yl)phenyl)propanamide () substitutes the sulfonamide group with a triazole ring.
Positional Isomerism
  • As noted in fentanyl analogs (), substituent position (ortho, meta, para) significantly impacts biological activity. For example, 3-(2R)-2-{4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)propanamide () places a chlorine atom at the phenyl ring’s 2-position, which may sterically hinder receptor interactions compared to para-substituted analogs .

Pharmacological and Physicochemical Insights

Piperidinylsulfonyl Group : The target compound’s piperidinylsulfonyl group likely enhances solubility in aqueous environments due to the polar sulfonamide moiety. This could improve oral bioavailability compared to lipophilic analogs like 2-chloro-N-[4-(propan-2-yl)phenyl]propanamide .

Chlorine Substitution : The 2-chloro group on the propanamide backbone is a common feature in many bioactive compounds, including herbicides () and analgesics (). This substituent may influence electronic effects, altering binding affinity to target proteins .

Comparison with Fentanyl Analogs : While structurally distinct from fentanyl’s 4-piperidinyl core (), the target compound shares a sulfonamide-propanamide scaffold. Such scaffolds are associated with opioid receptor modulation, though the absence of a phenethyl group in the target compound likely eliminates opioid-like activity .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, and how can intermediates be optimized for yield?

The synthesis typically involves coupling a piperidine-sulfonyl-substituted aniline with a chloro-propanoyl derivative. Key steps include:

  • Sulfonylation : Reacting 4-aminophenylpiperidine with sulfonyl chlorides under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonyl intermediate .
  • Amide Formation : Coupling the sulfonated intermediate with 2-chloropropanoyl chloride using a coupling agent like EDC/HOBt.
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity.
    For yield optimization, control reaction pH (6.8–7.2) and temperature (0–5°C during sulfonylation). Monitor intermediates via TLC or HPLC .

Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?

  • HPLC : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 v/v) for purity analysis. Retention times should be calibrated against standards .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm sulfonamide (δ 3.1–3.3 ppm for piperidine protons) and chloro-propanamide (δ 1.5–1.7 ppm for CH₃) moieties .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion validation (expected [M+H]⁺ ~383.3 g/mol). Cross-validate with elemental analysis .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use nitrile gloves (tested for chemical resistance) and fume hoods. Avoid inhalation/contact; no acute toxicity reported, but structural analogs (e.g., fentanyl derivatives) suggest caution .
  • Storage : Store at 2–8°C in airtight containers under nitrogen. Incompatible with strong oxidizers; keep away from light .
  • Waste Disposal : Incinerate via EPA-approved hazardous waste facilities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

  • Variables : Test temperature (0–25°C), molar ratios (1:1 to 1:1.5), and solvent polarity (dichloromethane vs. THF).
  • Response Surface Methodology : Use a central composite design to maximize yield (>85%) and minimize impurities (<5%). Prioritize pH control (6.5–7.5) for sulfonylation efficiency .
  • Case Study : A 2021 flow-chemistry study achieved 78% yield by optimizing residence time (20 min) and reagent stoichiometry (1:1.2) .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. HPLC)?

  • Step 1 : Re-run analyses under standardized conditions (e.g., same solvent, concentration).
  • Step 2 : Cross-validate with alternative methods (e.g., IR for carbonyl groups at ~1650 cm⁻¹; X-ray crystallography for unambiguous confirmation).
  • Step 3 : Check for tautomerism or residual solvents (e.g., DMSO peaks in NMR). A 2011 study resolved discrepancies by isolating intermediates and re-characterizing .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

  • Piperidine Modifications : Replacing piperidine with morpholine reduced potency by 40% in receptor-binding assays .
  • Chloro-Substitution : 4-Chloro analogs (e.g., para-chlorofentanyl) showed higher µ-opioid receptor affinity, suggesting the chloro group enhances lipophilicity .
  • Sulfonyl Group : Removal abolished activity in a 2023 study, indicating critical hydrogen-bonding interactions .

Q. What regulatory considerations apply to this compound in preclinical research?

  • Controlled Substance Analogues : While not currently listed under the Controlled Substances Act, structural similarity to fentanyl derivatives (e.g., N-phenethylpiperidine analogs) requires DEA compliance documentation .
  • IARC/NTP Classification : No carcinogenicity data exists; follow OSHA guidelines for lab exposure limits (PEL: 0.1 mg/m³ for fine powders) .

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